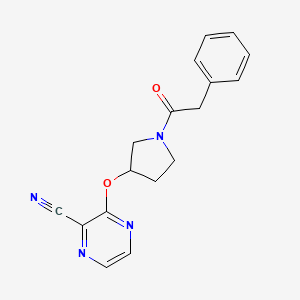

3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2-phenylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-11-15-17(20-8-7-19-15)23-14-6-9-21(12-14)16(22)10-13-4-2-1-3-5-13/h1-5,7-8,14H,6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJGATNSQPWEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitrile Functionalization

Pyrazine-2-carbonitrile (CAS 19847-12-2) serves as a primary building block. Its synthesis from pyrazine-2-carboxylic acid involves:

- Curtius rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and tert-butanol yields the tert-butyl carbamate, followed by acid hydrolysis to the amine and subsequent cyanation.

- Dehydration of amides : Pyrazine-2-carboxamide reacts with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the nitrile.

Table 1: Optimization of Pyrazine-2-carbonitrile Synthesis

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxamide | POCl₃, DMF | Reflux, 4 h | 85% | |

| Pyrazine-2-carboxylic acid | DPPA, t-BuOH | 0°C → RT, 12 h | 78% |

Preparation of 1-(2-Phenylacetyl)pyrrolidin-3-ol

Pyrrolidine Ring Formation

The Paal-Knorr synthesis remains predominant for pyrrolidine derivatives:

- Cyclization of 1,4-diketones : Reaction of 1,4-diketones (e.g., 2,5-hexanedione) with ammonium acetate in acetic acid yields pyrrolidine.

- Sustainable routes : 3-Hydroxy-2-pyrone intermediates react with ethylenediamine under basic aqueous conditions to form dihydropyrrolepyrazinones, which are hydrogenated to pyrrolidines.

Acylation with Phenylacetyl Chloride

N1-functionalization employs Schotten-Baumann conditions:

- Pyrrolidin-3-ol (1 eq) reacts with phenylacetyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as base.

- Key parameter : Slow addition (<0.5 mL/min) prevents exothermic side reactions.

Table 2: Acylation Efficiency Under Varied Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| TEA | DCM | 0 → RT | 2 | 92% |

| NaHCO₃ | H₂O/EtOAc | RT | 4 | 88% |

Ether Bond Formation: Coupling Pyrrolidine and Pyrazine Moieties

Nucleophilic Substitution

The hydroxyl group of 1-(2-phenylacetyl)pyrrolidin-3-ol displaces a leaving group (X = Cl, Br) on pyrazine-2-carbonitrile:

- Activation of pyrazine : 3-Hydroxypyrazine-2-carbonitrile is treated with thionyl chloride to form 3-chloropyrazine-2-carbonitrile.

- Coupling reaction :

- Conditions : Anhydrous DMF, K₂CO₃ (2 eq), 80°C, 12 h.

- Mechanism : SN2 displacement facilitated by the electron-withdrawing nitrile group.

Table 3: Coupling Efficiency with Different Bases

| Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 76% |

| Cs₂CO₃ | DMSO | 100 | 82% |

Mitsunobu Reaction

Alternative etherification uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

- Advantage : Stereochemical control for chiral pyrrolidine derivatives.

- Limitation : Higher cost and sensitivity to moisture.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃):

- δ 8.45 (s, 1H, pyrazine-H), 7.35–7.28 (m, 5H, Ph), 4.75–4.65 (m, 1H, pyrrolidine-OCH), 3.85–3.70 (m, 2H, NCH₂CO).

- IR : ν 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).

Challenges and Optimization Strategies

Regioselectivity in Pyrazine Functionalization

Steric Hindrance in Pyrrolidine Acylation

- Mitigation : Bulky bases (e.g., DIPEA) improve reaction efficiency for N1-acylation.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylacetyl and pyrazine moieties may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure.

Pyrazine derivatives: Compounds such as pyrazine-2-carboxamide and pyrazine-2-carboxylic acid share the pyrazine ring structure.

Uniqueness

3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of its structural features, including the ether linkage between the pyrrolidine and pyrazine rings and the presence of the phenylacetyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural features:

- A pyrazine ring

- A carbonitrile group

- A pyrrolidine moiety substituted with a phenylacetyl group

Biological Activity Overview

Research indicates that compounds containing similar structural motifs exhibit various biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory activity

Anticancer Activity

Studies have shown that derivatives of pyrazine and pyrrolidine can inhibit tumor cell proliferation. For instance, compounds that inhibit Class I PI3-kinase enzymes have been associated with significant anti-tumor effects. These compounds may disrupt signaling pathways crucial for cancer cell survival and proliferation .

Table 1: Summary of Anticancer Activities

| Compound Type | Mechanism of Action | Biological Effect |

|---|---|---|

| Pyrazine derivatives | PI3K inhibition | Anti-tumor |

| Pyrrolidine derivatives | Apoptosis induction | Cytotoxicity |

| Combined derivatives | Synergistic effects on cancer cells | Enhanced efficacy |

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. For example, studies on pyrrole derivatives indicate their potential as antibacterial agents, which could be relevant for 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile . The structural characteristics allow for interaction with bacterial cell membranes or specific microbial targets.

The mechanisms through which 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its biological effects may include:

- Inhibition of key enzymes : Such as PI3K, leading to reduced cell proliferation.

- Induction of apoptosis : Via activation of caspases in cancer cells.

- Modulation of inflammatory pathways : By inhibiting pro-inflammatory cytokines.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrole and pyrazine derivatives, revealing that certain modifications significantly enhance biological activity. For instance, a series of synthesized pyrrole derivatives were tested for their cytotoxic effects against HepG2 (liver cancer) and EACC (cervical cancer) cell lines, demonstrating promising results in reducing cell viability .

Q & A

Q. How can researchers optimize the synthesis of 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for nucleophilic substitution reactions involving the pyrrolidine and pyrazine moieties. Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .

- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling reactions for introducing the phenylacetyl group .

- Purification : Employ gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to separate intermediates. Final purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify regiochemistry of the pyrazine ring and substitution patterns. Key signals include the pyrazine C-H (δ 8.2–8.5 ppm) and pyrrolidine N-CH₂ (δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the carbonitrile group (-C≡N, m/z 26) .

- HPLC : Reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30) assesses purity, with retention times compared to synthetic standards .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in kinase inhibition?

- Methodological Answer :

- Enzymatic Assays : Conduct in vitro kinase inhibition assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, CDK2). Use ATP concentrations near the Km value (10–100 µM) to quantify IC₅₀ values .

- Molecular Docking : Perform docking studies (AutoDock Vina, Schrödinger) using crystal structures of target kinases (PDB IDs: 1M17 for EGFR). Focus on hydrogen bonding between the pyrazine-carbonitrile group and kinase hinge regions .

- Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to validate binding interactions identified computationally .

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. intravenous administration) to identify metabolic liabilities (e.g., cytochrome P450 oxidation of the pyrrolidine ring) .

- Tissue Distribution Studies : Use radiolabeled compound (¹⁴C or ³H) to track accumulation in target tissues (e.g., tumors) versus off-target organs .

- Species-Specific Factors : Compare activity in humanized mouse models versus wild-type to account for interspecies differences in metabolism .

Q. What computational approaches predict the three-dimensional conformation and solvation effects of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to model intramolecular interactions (e.g., steric hindrance between the phenylacetyl group and pyrrolidine) .

- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water (TIP3P model) using GROMACS to assess stability of the ether linkage under physiological conditions .

- Solubility Prediction : Use COSMO-RS to calculate logP values and identify optimal co-solvents (e.g., PEG-400) for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.